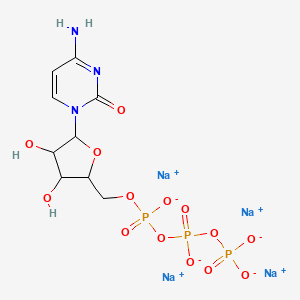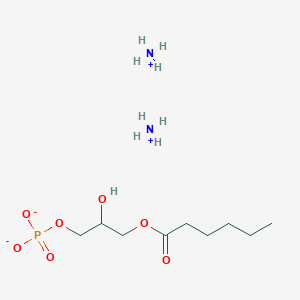
2-Methylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpiperidin-4-amine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of 2-Methylpiperidin-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another approach involves the amination of 2-Methylpiperidine using ammonia or amines under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes are used to facilitate the amination process. The reaction conditions are optimized to ensure high selectivity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
2-Methylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its role in the development of drugs for neurological disorders and cancer.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A parent compound with a similar structure but lacking the methyl group at the 2-position.
2-Methylpiperidine: Similar to 2-Methylpiperidin-4-amine but without the amine group at the 4-position.
4-Methylpiperidine: A structural isomer with the methyl group at the 4-position instead of the 2-position.
Uniqueness: this compound is unique due to the presence of both a methyl group at the 2-position and an amine group at the 4-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H14N2/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
ROCOIOKGIYJZNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)







